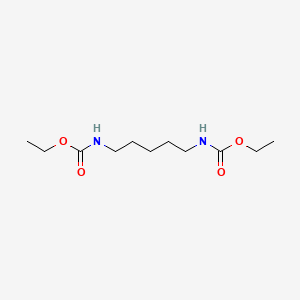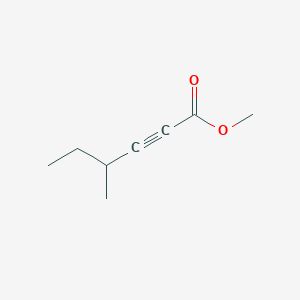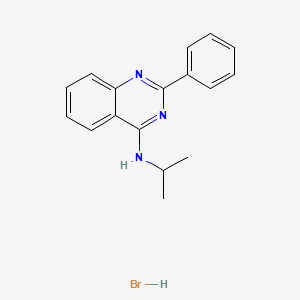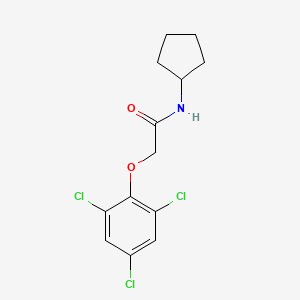
Carbamic acid, 1,5-pentanediylbis-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl pentane-1,5-diyldicarbamate: is an organic compound with the molecular formula C11H22N2O4. It is a bio-based intermediate used in the production of isocyanates and polyurethanes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl pentane-1,5-diyldicarbamate can be synthesized via the direct carbonylation of pentanediamine with carbon dioxide over a zirconium-doped cerium dioxide catalyst . The reaction involves the use of 2-cyanopyridine as a co-catalyst. The reaction conditions typically include:
Temperature: Elevated temperatures to facilitate the carbonylation process.
Catalyst: Zirconium-doped cerium dioxide.
Reagents: Pentanediamine, carbon dioxide, and 2-cyanopyridine.
Industrial Production Methods: The industrial production of diethyl pentane-1,5-diyldicarbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems enhances the efficiency and yield of the product. The process is designed to be environmentally friendly, utilizing carbon dioxide as a carbonyl source, which aligns with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl pentane-1,5-diyldicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl pentane-1,5-diyldicarbamate oxides, while reduction may produce diethyl pentane-1,5-diyldicarbamate hydrides.
Aplicaciones Científicas De Investigación
Diethyl pentane-1,5-diyldicarbamate has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of diethyl pentane-1,5-diyldicarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through the formation of carbon-nitrogen bonds, which are crucial in various biochemical and industrial processes. The zirconium-doped cerium dioxide catalyst plays a significant role in regulating the acid-base sites and promoting oxygen vacancy formation, which facilitates the carbonylation reaction .
Comparación Con Compuestos Similares
- Dimethyl ethane-1,2-diyldicarbamate
- Diethyl (1R,2R)-cyclohexane-1,2-diyldicarbamate
- Diethyl (1E,3E)-buta-1,3-diene-1,4-diyldicarbamate
Comparison: Diethyl pentane-1,5-diyldicarbamate is unique due to its bio-based origin and its use of carbon dioxide as a carbonyl source. This makes it a more sustainable option compared to similar compounds derived from petrochemical resources. Additionally, its synthesis using zirconium-doped cerium dioxide catalysts offers enhanced reaction activity and productivity .
Propiedades
Fórmula molecular |
C11H22N2O4 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
ethyl N-[5-(ethoxycarbonylamino)pentyl]carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-3-16-10(14)12-8-6-5-7-9-13-11(15)17-4-2/h3-9H2,1-2H3,(H,12,14)(H,13,15) |
Clave InChI |
MYBXBGYKKLQXEP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCCCCCNC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11941712.png)


![1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene](/img/structure/B11941724.png)



![1-[4-(Dimethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941744.png)

![N-[3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B11941762.png)

![1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11941773.png)

![1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941782.png)
